![molecular formula C14H10ClFOS B188948 Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- CAS No. 110211-81-9](/img/structure/B188948.png)
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- is a chemical compound used in scientific research. It is a member of the family of compounds known as oxadiazoles and has been shown to have potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) involved in inflammation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its effects. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- involves the reaction of 5-chloro-2-[(3-fluorophenyl)thio]aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields the desired compound as a white crystalline solid with a melting point of 118-120°C.
Scientific Research Applications
Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]- has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and diabetes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve glucose tolerance in diabetic mice.
properties
CAS RN |
110211-81-9 |
|---|---|
Molecular Formula |
C14H10ClFOS |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
1-[5-chloro-2-(3-fluorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H10ClFOS/c1-9(17)13-7-10(15)5-6-14(13)18-12-4-2-3-11(16)8-12/h2-8H,1H3 |
InChI Key |
QDTOCDNVSOMTBQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC(=C2)F |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



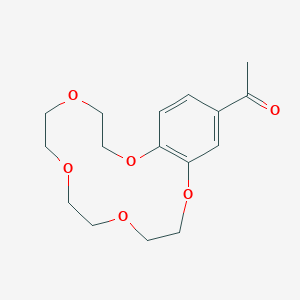
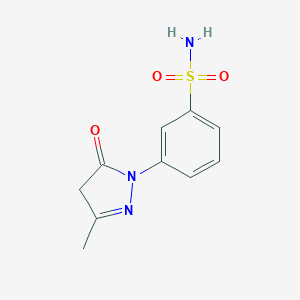
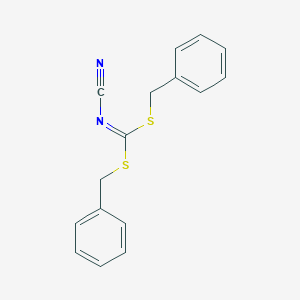
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
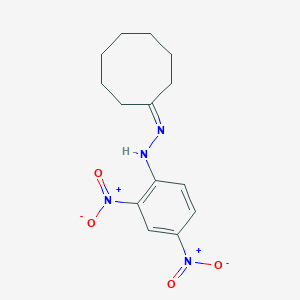
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

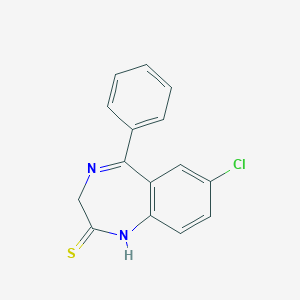
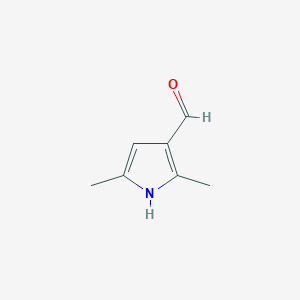
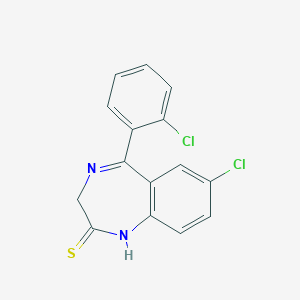
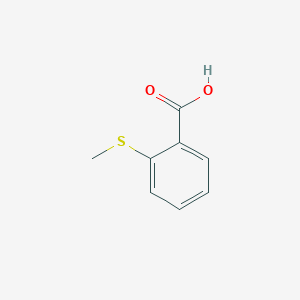
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)